

An In-depth Technical Guide to the Physical Properties of 3-(Methoxymethoxy)azetidine

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Compound of Interest

Compound Name: 3-(Methoxymethoxy)azetidine

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Introduction

Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure can impart favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability and reduced lipophilicity. This technical guide focuses on the physical properties of a specific derivative, **3-(Methoxymethoxy)azetidine**, providing essential data for its application in research and development. Due to the limited availability of experimentally determined data for this compound, this guide presents predicted values and outlines general experimental protocols for their determination.

Core Physical Properties

The physical properties of **3-(Methoxymethoxy)azetidine** are crucial for its handling, formulation, and application in various experimental settings. The following table summarizes the key predicted physical and chemical properties.

Property	Value	Source
Molecular Formula	C ₅ H ₁₁ NO ₂	ChemicalBook[1]
Molecular Weight	117.15 g/mol	ChemicalBook[1]
Predicted Boiling Point	135.7 ± 30.0 °C	ChemicalBook[1]
Predicted Density	1.03 ± 0.1 g/cm ³	ChemicalBook[1]
Predicted pKa	9.45 ± 0.40	ChemicalBook[1]

Note: The values presented in the table are computationally predicted and have not been experimentally verified.

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of **3-(Methoxymethoxy)azetidine** requires standardized experimental procedures. Below are detailed methodologies for measuring its boiling point, density, and pKa.

Boiling Point Determination (Micro-method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. A common micro-method for determining the boiling point of a small sample is the Siwoloboff method.

Procedure:

- A small amount of **3-(Methoxymethoxy)azetidine** is placed in a fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
- The fusion tube is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus containing a high-boiling point liquid (e.g., mineral oil).

- As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is removed, and the liquid is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Measurement (Pycnometer Method)

Principle: Density is defined as the mass of a substance per unit volume. The pycnometer method is a precise technique for measuring the density of a liquid.

Procedure:

- A clean, dry pycnometer of a known volume is weighed accurately (m_1).
- The pycnometer is filled with distilled water and weighed again (m_2). The temperature of the water is recorded. The density of water at this temperature (ρ_{water}) is known.
- The pycnometer is emptied, dried, and then filled with **3-(Methoxymethoxy)azetidine** and weighed (m_3).
- The volume of the pycnometer (V) is calculated using the mass of the water: $V = (m_2 - m_1) / \rho_{\text{water}}$.
- The density of the **3-(Methoxymethoxy)azetidine** sample (ρ_{sample}) is then calculated:
 $\rho_{\text{sample}} = (m_3 - m_1) / V$.

pKa Determination (Potentiometric Titration)

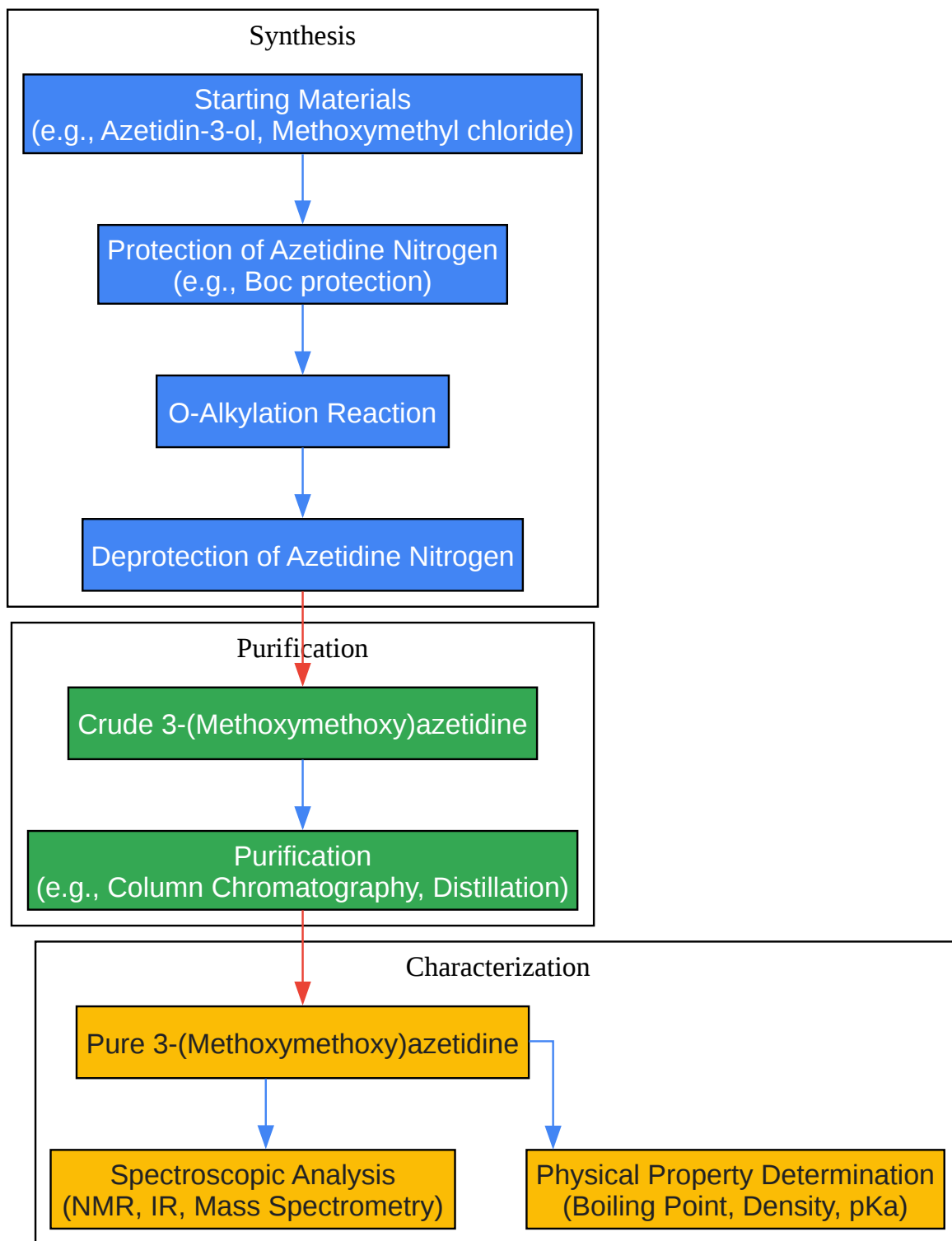
Principle: The pKa is the negative logarithm of the acid dissociation constant (K_a) and is a measure of the strength of an acid in solution. For a basic compound like an azetidine derivative, the pKa of its conjugate acid is determined. Potentiometric titration is a common method for this determination.

Procedure:

- A known concentration of **3-(Methoxymethoxy)azetidine** is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).
- A standardized solution of a strong acid (e.g., HCl) is used as the titrant.
- A pH electrode is immersed in the azetidine solution, and the initial pH is recorded.
- The acid titrant is added in small, known increments, and the pH is recorded after each addition.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The equivalence point is determined from the inflection point of the curve.
- The pKa is equal to the pH at the half-equivalence point.

Logical Workflow for Synthesis and Characterization

The synthesis of novel azetidine derivatives often follows a structured workflow from starting materials to the final, characterized compound. While a specific protocol for **3-(Methoxymethoxy)azetidine** is not readily available in the public domain, a general logical workflow can be proposed.



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A generalized workflow for the synthesis and characterization of **3-(Methoxymethoxy)azetidine**.

Hypothetical Signaling Pathway Involvement

While the specific biological targets of **3-(Methoxymethoxy)azetidine** have not been elucidated, other substituted azetidine derivatives have been shown to interact with various biological targets, including G-protein coupled receptors (GPCRs) and transporters. Based on the activity of structurally related compounds, a hypothetical signaling pathway can be proposed to guide initial biological screening efforts. For instance, if **3-(Methoxymethoxy)azetidine** were to act as an agonist at a G α s-coupled GPCR, it would initiate a cascade of intracellular events.



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A hypothetical signaling pathway initiated by **3-(Methoxymethoxy)azetidine** at a G α s-coupled receptor.

This guide provides a foundational understanding of the physical properties of **3-(Methoxymethoxy)azetidine** for its use in scientific research and drug development. The provided experimental protocols offer a starting point for the in-house determination of its physical characteristics, which is essential for any further application. The logical workflow and hypothetical signaling pathway are intended to guide future research directions for this promising molecule.

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References

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